![molecular formula C15H13ClO2 B1355429 4-[(4-Methylbenzyl)oxy]benzoyl chloride CAS No. 62290-55-5](/img/structure/B1355429.png)

4-[(4-Methylbenzyl)oxy]benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

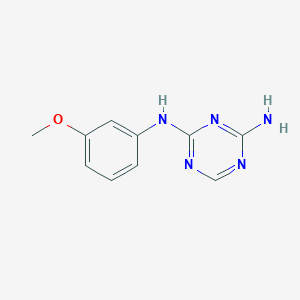

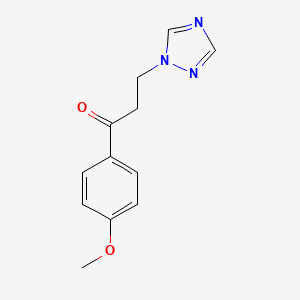

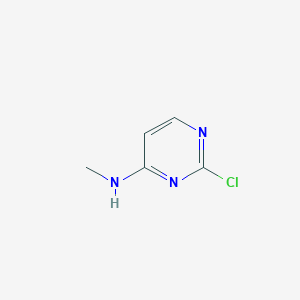

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C15H13ClO2 . It is one of the reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-methoxybenzyl chloride (PMBCl) with carboxylic acids in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular weight of this compound is 260.72 .Chemical Reactions Analysis

“this compound” can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It can also react with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 260.72 . More detailed properties such as boiling point, melting point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Solid Phase Synthesis and Crystal Structure

4-[(4-Methylbenzyl)oxy]benzoyl chloride has been utilized in solid-phase synthesis techniques. For instance, Luo and Huang (2004) synthesized N-p-Methylbenzyl benzamide 4 using a solid phase synthesis technique, involving the treatment of polystyryl-sulfonyl chloride resin with p-methylbenzyl amine and pyridine. This method yielded a polymer-supported N-p-methylbenzyl sulfonamide, which was then acylated with benzoyl chloride to obtain the final product. The crystal structure of this compound was determined using single-crystal X-ray diffraction (Luo & Huang, 2004).

Methanolysis and Synthesis of Substituted Compounds

Jorge et al. (1981) conducted a study on the methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides, including compounds related to this compound. This research provided insights into the SN1 and SN2 mechanisms involved in the reactions of these chlorides, contributing valuable information to the field of organic synthesis (Jorge et al., 1981).

Homogeneous Acylation in Ionic Liquids

In a study by Zhang et al. (2009), the ionic liquid 1-allyl-3-methylimidazolium chloride was used as a reaction medium for the synthesis of cellulose benzoates via homogeneous acylation of dissolved cellulose with benzoyl chlorides, including this compound. This research highlighted the potential of using ionic liquids in acylation reactions to achieve varying degrees of substitution under mild conditions (Zhang et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . It is a specialty product for proteomics research .

Propiedades

IUPAC Name |

4-[(4-methylphenyl)methoxy]benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSDRZQPMLLING-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554792 |

Source

|

| Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62290-55-5 |

Source

|

| Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)

![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)